MAO-B Inhibition Potency: Moderate Activity with Defined IC50 Value of 666 nM
This compound inhibits human recombinant MAO-B with an IC50 of 666 nM, as determined by a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. This places it in a moderate potency range relative to established MAO-B inhibitors such as selegiline (IC50 ≈ 51 nM) , making it unsuitable as a high-potency lead but potentially valuable for exploring scaffolds with reduced potency-related off-target effects.
| Evidence Dimension | MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | 666 nM |
| Comparator Or Baseline | Selegiline (IC50 = 51 nM) |
| Quantified Difference | 13-fold less potent than selegiline |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation; fluorescence detection |
Why This Matters
The defined potency enables researchers to select this compound specifically for studies requiring a weaker MAO-B inhibitor to minimize target saturation or to serve as a starting point for chemical optimization.
- [1] BindingDB PrimarySearch_ki. BDBM50401986, CHEMBL2203918. IC50: 666 nM. Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50401986&column=IC50&startPg=0&Increment=50&submit=Search View Source
